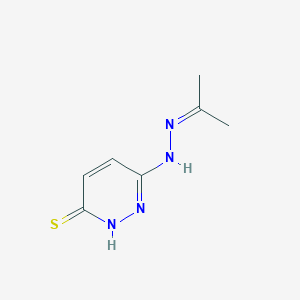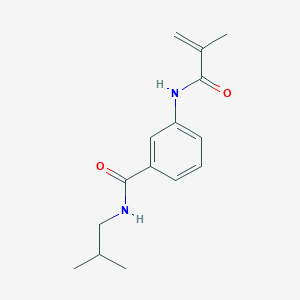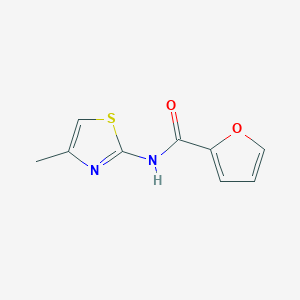
acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone, also known as TPDH, is a chemical compound that has been found to have potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments. We will also list future directions for research on this compound.
Mécanisme D'action
The mechanism of action of acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone is not fully understood. However, studies have suggested that acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone may inhibit the activity of the enzyme thioredoxin reductase, which is involved in the regulation of cellular redox balance. This inhibition may lead to an increase in oxidative stress, which can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone has been shown to have several biochemical and physiological effects. Studies have shown that acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone can induce apoptosis in cancer cells, as well as inhibit cell proliferation. acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone has also been shown to induce cell cycle arrest in cancer cells. In addition, acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone has been shown to have antioxidant effects, which may help protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone in lab experiments is its potential as a therapeutic agent for cancer treatment. acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone has been shown to have anti-proliferative and apoptotic effects on cancer cells, which makes it a promising candidate for cancer therapy. However, one limitation of using acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone in lab experiments is its toxicity. acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone has been shown to be toxic to normal cells at high concentrations, which may limit its use in cancer therapy.
Orientations Futures
There are several future directions for research on acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone. One area of research could be to further investigate the mechanism of action of acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone, particularly its inhibition of thioredoxin reductase. Another area of research could be to study the potential use of acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone in combination with other cancer therapies, such as chemotherapy or radiation therapy. Additionally, more studies could be conducted to investigate the potential use of acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone in other diseases, such as neurodegenerative diseases or cardiovascular diseases.
Méthodes De Synthèse
Acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 6-aminonicotinamide with thiosemicarbazide in the presence of acetone. This reaction results in the formation of acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone as a yellow solid. The yield of acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone can be increased by using a solvent system of ethanol and water.
Applications De Recherche Scientifique
Acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone has anti-proliferative effects on cancer cells, particularly in breast cancer and leukemia. acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This suggests that acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone may have potential as a therapeutic agent for cancer treatment.
Propriétés
IUPAC Name |
3-(2-propan-2-ylidenehydrazinyl)-1H-pyridazine-6-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4S/c1-5(2)8-9-6-3-4-7(12)11-10-6/h3-4H,1-2H3,(H,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXGQPJQCMNWAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NNC(=S)C=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Isopropylidenehydrazino)pyridazine-3(2H)-thione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(4-chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5718223.png)



![4-methoxy-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5718262.png)
![N-[4-(4-chlorophenoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5718266.png)

![4-ethyl-7,8-bis[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5718281.png)


![1-(4-bromophenyl)-2-[(4-chlorophenyl)amino]ethanone](/img/structure/B5718292.png)

![2-(4-nitrophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5718320.png)
